

Benzofuran-7-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzofuran-7-carbonitrile**

Cat. No.: **B2455239**

[Get Quote](#)

An In-Depth Technical Guide to **Benzofuran-7-carbonitrile**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.^{[1][2][3][4]} Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a fertile ground for drug discovery and development.^{[1][2][5]} Within this important class of molecules, **Benzofuran-7-carbonitrile** emerges as a pivotal synthetic intermediate. Its strategic placement of the nitrile group on the benzene ring of the benzofuran core allows for a variety of chemical transformations, providing a gateway to novel and complex molecules with therapeutic potential. This guide offers a comprehensive technical overview of **Benzofuran-7-carbonitrile**, detailing its chemical and physical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its role in the development of pharmacologically active agents.

Chemical Structure and Physicochemical Properties

Benzofuran-7-carbonitrile is characterized by a fused bicyclic system comprising a benzene ring and a furan ring, with a nitrile (-C≡N) group substituted at position 7 of the benzene ring.

Chemical Identifiers

- IUPAC Name: **1-Benzofuran-7-carbonitrile**
- CAS Number: 52951-09-4[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₉H₅NO[\[8\]](#)
- Molecular Weight: 143.14 g/mol [\[8\]](#)
- SMILES: N#CC1=C(OC=C2)C2=CC=C1[\[9\]](#)

Physicochemical Data Summary

Property	Value	Source
Molecular Weight	143.14 g/mol	[8]
Melting Point	Not available	[10]
Boiling Point	Not available	[10]
Density	Not available	[10]
Solubility	While specific data for Benzofuran-7-carbonitrile is not available, benzofuran derivatives, in general, exhibit a range of solubilities depending on their substitution. The introduction of a polar nitrile group may slightly increase polarity compared to the parent benzofuran.	[9]
LogP (predicted)	2.0-2.75	

Note: Experimental data for melting point, boiling point, and density are not widely reported in the literature. The provided LogP is an estimated value for the parent benzofuran.

Spectroscopic Characterization

While specific, publicly available spectra for **Benzofuran-7-carbonitrile** are scarce, its spectroscopic characteristics can be predicted based on the parent benzofuran molecule and the influence of the electron-withdrawing nitrile group.

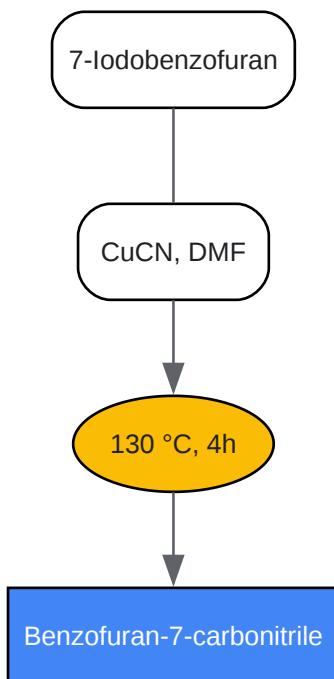
- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit a more complex splitting pattern due to their coupling with each other. The chemical shifts will be influenced by the anisotropic effect of the fused ring system and the electronic effect of the nitrile group. For comparison, the parent benzofuran shows signals around δ 6.7 (H3) and δ 7.6 (H2) ppm for the furan protons and between δ 7.2-7.5 ppm for the benzene protons.[11]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The quaternary carbons of the fused ring system will also be identifiable. The chemical shifts of the carbons in the benzene portion of the molecule will be influenced by the position of the nitrile substituent. [12][13]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm^{-1} , which is indicative of the C≡N stretching vibration of the nitrile group. Other significant peaks will include C-H stretching vibrations of the aromatic rings (above 3000 cm^{-1}) and C=C stretching vibrations within the aromatic system (typically in the 1450-1600 cm^{-1} region). The C-O-C stretching of the furan ring is also expected to be present.[14][15]
- Mass Spectrometry: The electron ionization mass spectrum will show a prominent molecular ion peak (M^+) at $\text{m/z} = 143$, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN ($\text{m/z} = 27$) and CO ($\text{m/z} = 28$), which are common fragmentation pathways for similar aromatic nitriles and furans.[16][17]

Synthesis Methodology

Benzofuran-7-carbonitrile is a valuable synthetic intermediate, and its preparation is a key step in the synthesis of more complex molecules. A common and effective method for its synthesis involves the cyanation of a halogenated benzofuran precursor.[9]

Protocol: Synthesis of **Benzofuran-7-carbonitrile** from 7-Iodobenzofuran

This protocol is based on the substitution of an iodine atom with a cyano group, a well-established transformation in organic synthesis.[9]


Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 7-iodobenzofuran (1 equivalent), in anhydrous N,N-dimethylformamide (DMF).
- Reagent Addition: Add copper(I) cyanide (CuCN) (typically 1.1-1.5 equivalents) to the solution. The use of a slight excess of the cyanide source ensures the complete conversion of the starting material.
- Reaction Conditions: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for approximately 4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ferric chloride and ammonia. This step is crucial for complexing and removing the copper salts.
- Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure **Benzofuran-7-carbonitrile**.

Causality in Experimental Choices:

- Solvent (DMF): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its high boiling point is also suitable for the elevated temperatures required for this transformation.
- Cyanide Source (CuCN): Copper(I) cyanide is a common reagent for introducing a nitrile group onto an aromatic ring via nucleophilic substitution of a halide (a Rosenmund-von Braun reaction). It is generally more effective than alkali metal cyanides for this purpose with aryl halides.
- Temperature (130 °C): The high temperature is necessary to overcome the activation energy for the cleavage of the strong carbon-iodine bond and the subsequent formation of the carbon-carbon bond.

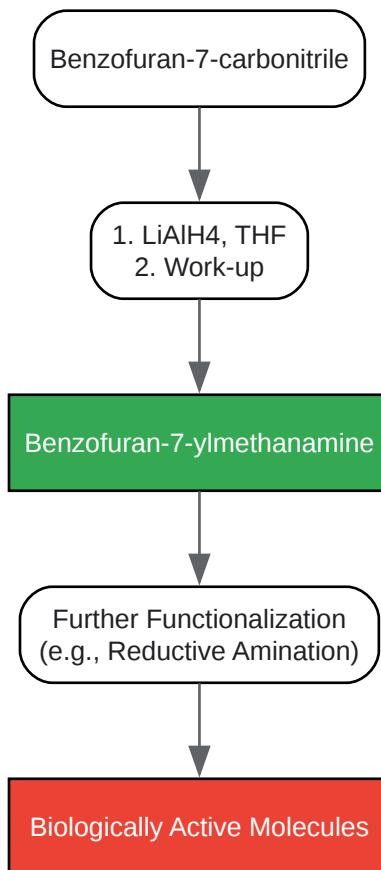
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **Benzofuran-7-carbonitrile**.

Applications in Drug Discovery and Research

The primary significance of **Benzofuran-7-carbonitrile** lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The nitrile group is a key functional handle that can be readily converted into other functionalities, such as amines, carboxylic acids, and amides, which are prevalent in pharmaceuticals.


A notable application is its role as a precursor to 7-aminomethyl-benzofuran derivatives. The reduction of the nitrile group provides a primary amine, which can then be further functionalized.^[9]

Protocol: Reduction of **Benzofuran-7-carbonitrile** to Benzofuran-7-ylmethanamine

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH_4) (typically 2-3 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF).
- **Substrate Addition:** Slowly add a solution of **Benzofuran-7-carbonitrile** (1 equivalent) in anhydrous THF to the LiAlH_4 suspension at 0 °C. The slow addition is necessary to control the exothermic reaction.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- **Quenching and Work-up:** Carefully quench the reaction by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure safely neutralizes the excess reducing agent and precipitates the aluminum salts.
- **Isolation:** Filter the resulting slurry and wash the solid residue with THF or another suitable solvent. The filtrate contains the desired product, Benzofuran-7-ylmethanamine. The solvent can then be removed under reduced pressure to yield the crude amine, which can be used directly or purified further.

This resulting amine, Benzofuran-7-ylmethanamine, serves as a key intermediate for introducing the benzofuran moiety into larger drug candidates, for instance, through reductive amination with aldehydes or acylation with carboxylic acids to form amides.^[9]

Application Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Role as a chemical intermediate.

Safety and Handling

As a chemical intermediate, proper handling of **Benzofuran-7-carbonitrile** is essential to ensure laboratory safety. The following information is derived from available safety data sheets for the compound and related structures.[6][18][19][20]

Hazard Identification:

- While specific toxicity data for **Benzofuran-7-carbonitrile** is limited, nitriles as a class can be toxic. The parent compound, benzofuran, is suspected of causing cancer.[19][20]
- It is advisable to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled.

Recommended Protective Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.
 - Respiratory Protection: If working with fine powders or in situations where dust or aerosols may be generated, use a NIOSH-approved respirator.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[\[18\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Benzofuran-7-carbonitrile is a strategically important molecule in the field of organic and medicinal chemistry. While comprehensive data on its physical properties and direct biological activity are not extensively documented, its value as a synthetic intermediate is well-established. The presence of a readily transformable nitrile group on the benzofuran core provides chemists with a versatile handle to construct novel and complex molecules. Its synthesis from halogenated precursors and its subsequent conversion to other functional groups, such as amines, underscore its role as a key building block in the quest for new therapeutic agents. As research into the vast chemical space of benzofuran derivatives continues, the importance of intermediates like **Benzofuran-7-carbonitrile** in enabling these discoveries is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Benzofuran-7-carbonitrile | 52951-09-4 [sigmaaldrich.com]
- 8. Benzofuran-7-carbonitrile - CAS:52951-09-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BENZOFURAN-7-CARBONITRILE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsoc.com [chemsoc.com]

- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 12. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Benzofuran [webbook.nist.gov]
- 15. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]
- 16. Benzofuran [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Benzofuran-7-carbonitrile chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2455239#benzofuran-7-carbonitrile-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com